2,4-Dichloro-6-phenylpyridine
Description
Properties
Molecular Formula |
C11H7Cl2N |
|---|---|
Molecular Weight |
224.08 g/mol |
IUPAC Name |
2,4-dichloro-6-phenylpyridine |
InChI |
InChI=1S/C11H7Cl2N/c12-9-6-10(14-11(13)7-9)8-4-2-1-3-5-8/h1-7H |
InChI Key |
CROSNSRFLFALSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2,4 Dichloro 6 Phenylpyridine and Analogous Structures
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. libretexts.orgyonedalabs.com This reaction is highly effective for the arylation of halo-pyridines. researchgate.net
In the case of 2,4-dichloro-6-phenylpyridine, the two chlorine atoms offer sites for sequential cross-coupling. The regioselectivity of the reaction is a key consideration. Generally, in 2,4-dihalopyridines, the 4-position is more reactive towards oxidative addition to the palladium(0) catalyst than the 2-position. This allows for selective functionalization at the C4 position, followed by a second coupling at the C2 position under potentially more forcing conditions.
The Suzuki-Miyaura coupling typically employs a palladium catalyst, a base, and an organoboron reagent (like a boronic acid or ester) to couple with the halide. libretexts.orgyonedalabs.com The choice of ligand on the palladium catalyst can significantly influence the reaction's efficiency and selectivity. yonedalabs.com
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Dichloropyridines
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 110 | High |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/H₂O | 80 | Moderate to High |
This table presents typical conditions compiled from general procedures for Suzuki-Miyaura reactions on related substrates.
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNA) is a fundamental reaction for functionalizing electron-deficient aromatic rings, such as halopyridines. youtube.comnih.gov The electron-withdrawing nature of the nitrogen atom in the pyridine (B92270) ring, along with the inductive effect of the chlorine atoms, activates the this compound scaffold for nucleophilic attack.
Similar to cross-coupling reactions, the regioselectivity of SNAr on 2,4-dichloropyridines is a critical aspect. Attack by a nucleophile generally occurs preferentially at the 4-position. This is because the intermediate (Meisenheimer complex) formed by attack at C4 allows for the negative charge to be delocalized onto the electronegative nitrogen atom through resonance, which is a more stabilizing arrangement than the intermediate formed from attack at C2. stackexchange.com This inherent reactivity difference allows for the selective introduction of a nucleophile at the 4-position, leaving the 2-chloro substituent available for subsequent transformations. A wide variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed in these reactions. youtube.com
Derivatization via Electrophilic Aromatic Substitution on Phenyl Moiety
While the electron-deficient pyridine ring is generally deactivated towards electrophilic aromatic substitution, the pendant phenyl group at the 6-position provides a site for such reactions. masterorganicchemistry.com The pyridine ring acts as a deactivating, meta-directing substituent on the phenyl ring.
Therefore, electrophilic reactions such as nitration or halogenation would be expected to occur on the phenyl group, primarily at the meta-positions relative to the point of attachment to the pyridine ring. For example, nitration using a mixture of nitric acid and sulfuric acid would introduce a nitro group at the 3'- or 5'-position of the phenyl ring. masterorganicchemistry.com
Table 2: Expected Products of Electrophilic Aromatic Substitution on the Phenyl Ring
| Reagent | Electrophile | Expected Product |
| HNO₃/H₂SO₄ | NO₂⁺ | 2,4-Dichloro-6-(3-nitrophenyl)pyridine |
| Br₂/FeBr₃ | Br⁺ | 2,4-Dichloro-6-(3-bromophenyl)pyridine |
| Cl₂/AlCl₃ | Cl⁺ | 2,4-Dichloro-6-(3-chlorophenyl)pyridine |
Annulation-Type Reactions
Annulation reactions are powerful tools for the construction of cyclic systems, including the pyridine ring. These reactions involve the formation of a new ring onto a pre-existing molecule. A classic example is the Robinson annulation, which combines a Michael addition with an intramolecular aldol (B89426) condensation to form a six-membered ring. wikipedia.orgmasterorganicchemistry.comjuniperpublishers.com While originally designed for the synthesis of cyclohexenones, the principles of annulation can be adapted for the synthesis of heterocyclic rings like pyridines.
The general concept involves the reaction of a ketone with an α,β-unsaturated carbonyl compound to form a 1,5-dicarbonyl compound, which then undergoes a ring-closing condensation. For pyridine synthesis, nitrogen-containing precursors are utilized. For instance, a [2 + 1 + 2 + 1] or [2 + 1 + 1 + 1 + 1] annulation process involving aromatic ketones, aldehydes, and a nitrogen source like hexamethyldisilazane (B44280) (HMDS) under microwave irradiation can selectively produce functionalized pyridines. nih.gov The selectivity towards pyridine or pyrimidine (B1678525) formation can often be controlled by the choice of Lewis acid catalyst. nih.gov
Another approach involves the palladium-catalyzed sequential intramolecular annulation followed by an intermolecular [3+2] cycloaddition of 5-allenyloxazolidine-2,4-diones with dipoles to generate spiroheterocycles. rsc.org While not directly yielding a simple pyridine, this demonstrates the versatility of annulation strategies in complex heterocyclic synthesis. Furthermore, a highly efficient phosphine-catalyzed enantioselective [4+2] annulation of allenoates with 3-nitroindoles has been developed to access functionalized dihydrocarbazoles, showcasing a dearomatization-aromatization process that could be conceptually applied to pyridine ring formation. nih.gov
| Annulation Strategy | Key Reactants | Reaction Conditions | Product Type | Reference |
| Robinson Annulation | Ketone, Methyl vinyl ketone | Base catalysis | Cyclohexenone | wikipedia.orgmasterorganicchemistry.comjuniperpublishers.com |
| MCR for Pyridines | Aromatic ketone, Aldehyde, HMDS | Microwave, Lewis acid | Triaryl-substituted pyridines | nih.gov |
| Pd-catalyzed Annulation | 5-Allenyloxazolidine-2,4-dione, Dipoles | Palladium catalyst | Spiroheterocycles | rsc.org |
| Phosphine-catalyzed Annulation | Allenoates, 3-Nitroindoles | Chiral phosphine (B1218219) catalyst | Dihydrocarbazoles | nih.gov |
Vilsmeier-Haack Reagent Applications
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds using a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). organic-chemistry.orgwikipedia.org The resulting electrophilic iminium salt reacts with the substrate, and subsequent hydrolysis yields a formyl group. wikipedia.org This reaction is not limited to formylation and can be a key step in the synthesis of various heterocyclic systems.
For instance, the Vilsmeier-Haack reagent has been employed in the synthesis of 2,6-dichloro-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-1,4-dihydro-pyridine-3,5-dicarbaldehyde from a piperidine-2,6-dione precursor. nih.gov This transformation highlights the reagent's ability to effect both chlorination and formylation in a single process. Similarly, 2-chloro-4,6-dimethylnicotinonitrile (B82373) has been synthesized from 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide (B2951425) using the Vilsmeier-Haack reagent. nih.gov A modified Vilsmeier-Haack strategy has also been developed to construct β-pyridine-fused tetraarylporphyrins from 2-acetamido-meso-tetraarylporphyrins. thieme-connect.de This reaction proceeds through the in-situ generation of a chloromethyleneiminium ion, leading to cyclization and the formation of a pyridine ring fused to the porphyrin macrocycle. thieme-connect.de More recently, the synthesis of 3-formyl-6-azaindoles has been achieved via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines, demonstrating the reaction's utility in creating functionalized aza-aromatic systems. chemrxiv.org
| Substrate | Vilsmeier-Haack Conditions | Product | Reference |
| 1-(2,6-dichloro-4-trifluoromethyl-phenyl)-piperidine-2,6-dione | DMF, POCl₃, 60-70 °C | 2,6-dichloro-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-1,4-dihydro-pyridine-3,5-dicarbaldehyde | nih.gov |
| 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide | DMF, POCl₃, reflux | 2-chloro-4,6-dimethylnicotinonitrile | nih.gov |
| 2-Acetamido-meso-tetraarylporphyrin | DMF, POCl₃, 1,2-dichloroethane, 80 °C | β-Pyridine-fused tetraarylporphyrin | thieme-connect.de |
| 3-Amino-4-methyl pyridine | POCl₃, DMF | 3-Formyl-6-azaindole | chemrxiv.org |
Precursor-Based Synthesis and Heterocyclic Ring Transformations
The synthesis of this compound can also be approached through the modification of pre-formed heterocyclic rings. This strategy often involves the transformation of one heterocyclic system into another or the functionalization of a suitable precursor.
Pyridin-2-ones are valuable intermediates in the synthesis of substituted pyridines. The chlorination of a corresponding 6-phenyl-pyridin-2,4-dione with a chlorinating agent like phosphorus oxychloride (POCl₃) would be a plausible route to this compound.
Pyridazine (B1198779) derivatives can also serve as precursors for pyridines, although this transformation is less common. The synthesis of pyridazines themselves can be achieved through various methods, such as the reaction of 1,2-diacylcyclopentadienes with hydrazine. liberty.edu A potential, though not explicitly documented, pathway to this compound could involve the synthesis of a suitably substituted pyridazine followed by a ring transformation reaction.
Pyrimidone and pyrimidine derivatives are widely used as precursors for the synthesis of other heterocyclic compounds, including pyridines. For example, 2,6-dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine is synthesized from 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine (B1293633) by selective protection, reaction with piperidine (B6355638), and subsequent chlorination. google.com This demonstrates the feasibility of introducing chloro substituents into a pyrimidine-based system.
| Pyrimidine Precursor | Key Transformation | Product | Reference |
| 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine | Protection, Amination, Chlorination | 2,6-Dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine | google.com |
| 4,6-Dichloro-2-(methylthio)pyrimidine | Multi-step functionalization | 4,5,6-Trichloropyrimidine-2-carbonitrile (B13511922) | arkat-usa.org |
| 2-Phenyl-4,6-dihydroxypyrimidine | Chlorination with POCl₃ | 2-Phenyl-4,6-dichloropyrimidine | google.com |
Dihydropyridines are common intermediates in the synthesis of pyridines. A convenient one-pot C-H alkenylation/electrocyclization/aromatization sequence has been developed for the synthesis of highly substituted pyridines from alkynes and α,β-unsaturated N-benzyl aldimines and ketimines, proceeding through dihydropyridine (B1217469) intermediates. nih.gov The oxidation of the dihydropyridine to the corresponding pyridine is a key final step.
The Hantzsch dihydropyridine synthesis is a well-known multicomponent reaction that produces 1,4-dihydropyridines, which can then be oxidized to pyridines. researchgate.net A plausible route to this compound could involve the synthesis of a corresponding dihydropyridine precursor followed by aromatization and chlorination.
Tetrahydropyridines can also serve as precursors. Substituted N-(carbonylamino)-1,2,3,6-tetrahydropyridines have been synthesized by reacting a 2,4-dinitrophenyl-substituted pyridinium (B92312) chloride with a hydrazide. auctoresonline.org The subsequent dehydrogenation of the tetrahydropyridine (B1245486) ring would lead to the corresponding pyridine. A dearomative semi-pinacol rearrangement of 4-(1'-hydroxycyclobutyl)pyridines provides an operationally simple route to spirocyclic dihydropyridines, which can be further reduced to valuable piperidine spirocycles. nih.govacs.org
1,4-Oxazin-2-ones are effective precursors for the synthesis of polysubstituted pyridines through a tandem [4+2] cycloaddition/retro-Diels-Alder reaction sequence with alkynes. nih.govacs.org This method allows for the construction of highly substituted pyridine rings with good control over the substitution pattern.
The general procedure involves heating the oxazinone with an alkyne, such as phenylacetylene, to afford a mixture of isomeric pyridines. acs.org The regioselectivity of the cycloaddition can be influenced by the substituents on both the oxazinone and the alkyne. This methodology has been used to synthesize a variety of substituted pyridines and has been applied to the synthesis of the polycyclic ergot alkaloid natural product xylanigripone A. nih.govacs.org While a direct synthesis of this compound using this method is not explicitly reported, the synthesis of dichloro-substituted oxazinones is known, suggesting the feasibility of this approach. acs.org
| Precursor Type | General Method | Potential Application for Target Compound | Reference |
| Oxazinone | [4+2] Cycloaddition/retro-Diels-Alder with alkynes | Reaction of a dichloro-oxazinone with phenylacetylene | nih.govacs.org |
| Dihydropyridine | Oxidation of a dihydropyridine intermediate | Synthesis of a dihydropyridine precursor followed by aromatization and chlorination | nih.govresearchgate.net |
| Tetrahydropyridine | Dehydrogenation of a tetrahydropyridine ring | Synthesis of a substituted tetrahydropyridine followed by aromatization | auctoresonline.org |
Green Chemistry Principles in Dichlorophenylpyridine Synthesis
The application of green chemistry to the synthesis of dichlorophenylpyridines focuses on improving the efficiency and environmental footprint of traditional methods. This involves designing new synthetic routes that maximize atom economy, utilize safer solvents and reagents, and reduce energy consumption. While specific green synthetic routes for this compound are not extensively documented in publicly available research, the principles can be effectively illustrated through the synthesis of analogous pyridine derivatives.
One-pot syntheses and multicomponent reactions (MCRs) are cornerstone strategies in green chemistry, as they combine several synthetic steps into a single operation. This approach significantly reduces reaction time, minimizes the need for purification of intermediates, and consequently decreases solvent usage and waste generation. nih.govznaturforsch.comnih.gov
For instance, the synthesis of 2,4,6-triarylpyridines, which are structurally related to this compound, has been efficiently achieved through one-pot, three-component reactions. These reactions typically involve the condensation of an aryl aldehyde, an acetophenone, and a nitrogen source like ammonium (B1175870) acetate. znaturforsch.com The use of catalysts such as cobalt(II) chloride under solvent-free conditions further enhances the green credentials of this method. znaturforsch.com
Another example is the one-pot, regioselective double Suzuki coupling of 2,4-dichloropyrimidine, which allows for the efficient synthesis of diarylated pyrimidines. nih.gov The choice of solvent was found to be critical, with alcoholic solvent mixtures providing higher reactivity at lower temperatures compared to polar aprotic solvents. nih.gov This methodology could potentially be adapted for the synthesis of dichlorophenylpyridines.
| Feature | Conventional Synthesis | One-Pot Synthesis | Reference |
| Number of Steps | Multiple steps with isolation of intermediates | Single step | nih.gov |
| Reaction Time | Often lengthy (hours to days) | Significantly shorter (minutes to hours) | znaturforsch.com |
| Solvent Consumption | High | Low to none | znaturforsch.com |
| Waste Generation | High (due to multiple workups) | Minimized | nih.gov |
| Overall Yield | Often lower due to losses at each step | Generally higher | znaturforsch.com |
This table provides a generalized comparison based on principles and findings for analogous compounds.
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering rapid heating, shorter reaction times, and often improved yields compared to conventional heating methods. orgchemres.orgmdpi.com The syntheses of a wide array of N-heterocycles, including various pyridine derivatives, have been successfully performed using microwave irradiation. orgchemres.orgnih.gov
For example, a microwave-assisted, one-pot multicomponent reaction has been developed for the synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. This metal-free approach features shorter reaction times, higher product yields, and easy purification. organic-chemistry.org The green credentials of this microwave-assisted method were found to be superior to conventional methods, with a higher atom economy factor, chemical efficiency, and reaction mass efficiency, and a lower process mass intensity and E-factor. organic-chemistry.org
Similarly, the synthesis of certain pyrrolylpyridines and their fused ring systems has been accomplished using both conventional heating and microwave irradiation, with the latter providing significant advantages in terms of reaction time and efficiency. nih.gov
| Parameter | Conventional Method | Microwave Method | Reference |
| Reaction Time | 10-12 hours | 15-20 minutes | organic-chemistry.org |
| Yield | 78% | 94% | organic-chemistry.org |
| Atom Economy (AE) | 91.74% | 91.74% | organic-chemistry.org |
| Process Mass Intensity (PMI) | 27.97 | 5.86 | organic-chemistry.org |
| E-Factor | 26.97 | 4.86 | organic-chemistry.org |
Data from the synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, illustrating the green metrics improvement. organic-chemistry.org
A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. ijddd.com Solvent-free synthesis, where the reaction occurs in the absence of a solvent, is an ideal approach. znaturforsch.comresearchgate.net
The synthesis of 2,4,6-triarylpyridines has been successfully carried out under solvent-free conditions, for example, by reacting chalcones with ammonium acetate. researchgate.net This method provides excellent yields and simplifies the purification process. In other instances, the use of greener solvents like water or polyethylene (B3416737) glycol (PEG) offers a more environmentally friendly alternative to traditional organic solvents. nih.gov Water is non-toxic, inexpensive, and readily available, while PEG is biodegradable and can often be recycled.
Reactivity Profiles and Transformational Chemistry of 2,4 Dichloro 6 Phenylpyridine
Halogen Atom Reactivity (Chlorine) on the Pyridine (B92270) Ring
The two chlorine atoms on the pyridine ring of 2,4-dichloro-6-phenylpyridine are susceptible to nucleophilic attack and are key sites for cross-coupling reactions. The positions of these chlorine atoms, at C2 and C4, exhibit differential reactivity influenced by the electronic effects of the nitrogen atom and the phenyl group.
Nucleophilic Displacement Reactions
Nucleophilic aromatic substitution (SNAr) reactions are a common strategy for functionalizing dihalopyridines. In the case of 2,4-dichloropyridines, these reactions tend to occur preferentially at the C4 position. nih.gov However, the presence of substituents on the pyridine ring can alter this selectivity. For instance, electron-donating groups at the C6 position of 2,4-dichloropyrimidines can direct nucleophilic attack to the C2 position. wuxiapptec.com
The reaction of 2,4-dichloro-6-phenylpyrimidine (B1267630) with various nucleophiles allows for the stepwise replacement of the chlorine atoms. For example, treatment with sodium methoxide (B1231860) can lead to the formation of 4-chloro-6-methoxy-2-phenylpyrimidine. chemicalbook.com Further reaction can then replace the remaining chlorine atom. This sequential displacement enables the synthesis of a variety of 2,4-disubstituted-6-phenylpyridine derivatives.
Table 1: Nucleophilic Displacement Reactions of Dichloropyridine Analogs
| Starting Material | Nucleophile | Product | Position of Substitution | Reference |
| 2,4-Dichloropyridine | Amines | 4-Chloro-N-arylpyridin-2-amines | C2 | researchgate.net |
| 2,4-Dichloropyridines | Various | C4-substituted pyridines | C4 | nih.gov |
| 2,4-Dichloropyrimidines | Various | C4-selective substitution | C4 | wuxiapptec.com |
| 6-Aryl-2,4-dichloropyrimidine | Aliphatic/Aromatic Amines | C4-substituted product | C4 | researchgate.net |
Role in Cross-Coupling Processes
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations. nih.gov The differential reactivity of the C2 and C4 positions is also evident in these reactions. Conventionally, halides adjacent to the nitrogen atom in dihalogenated N-heteroarenes are more reactive in palladium-catalyzed cross-couplings. nih.gov
Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling amines with aryl halides. wikipedia.orgorganic-chemistry.orgnih.gov In the context of 2,4-dichloropyridine, highly regioselective amination can be achieved at the C2 position, providing access to 4-chloro-N-phenylpyridin-2-amines. researchgate.net These intermediates can then undergo a second amination at the C4 position to generate 2,4-bisaminopyridines. researchgate.net The choice of palladium catalyst and ligands is crucial for controlling the selectivity and efficiency of these reactions. libretexts.org
Suzuki-Miyaura Coupling: This versatile reaction couples organoboron compounds with organic halides. organic-chemistry.orgorganic-chemistry.orgresearchgate.net For 2,4-dichloropyridines, the use of sterically hindered N-heterocyclic carbene (NHC) ligands can promote cross-coupling at the C4 position with high selectivity. nih.gov This method tolerates a wide range of functional groups on the boronic acid coupling partner. nih.gov Exhaustive alkylation of polychlorinated pyridines can also be achieved under specific Suzuki-Miyaura conditions. nih.gov
Sonogashira Coupling: This reaction forms carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. nrochemistry.comwikipedia.orglibretexts.orgorganic-chemistry.org It typically employs a palladium catalyst and a copper co-catalyst. wikipedia.org The reactivity of aryl halides in Sonogashira coupling follows the general trend I > Br > Cl. nrochemistry.com For dihalogenated substrates, the reaction often occurs at the more reactive halide position. libretexts.org
Table 2: Cross-Coupling Reactions of Dichloro-heterocycles
| Reaction Type | Substrate | Coupling Partner | Key Features | Reference |
| Buchwald-Hartwig Amination | 2,4-Dichloropyridine | Anilines, Heterocyclic amines | Regioselective amination at C2 | researchgate.net |
| Suzuki-Miyaura Coupling | 2,4-Dichloropyridines | Arylboronic acids | Ligand-controlled C4 selectivity | nih.gov |
| Sonogashira Coupling | Aryl/Vinyl Halides | Terminal Alkynes | Forms C-C bonds under mild conditions | wikipedia.orglibretexts.org |
| Suzuki-Miyaura Coupling | Polyhalogenated Heteroarenes | Alkyl Boronic Pinacol Esters | Exhaustive alkylation | nih.gov |
Reactivity of the Phenyl Substituent
The phenyl group at the C6 position of the pyridine ring also offers opportunities for chemical modification, although it is generally less reactive than the dihalopyridine core.
Substitution Reactions on the Phenyl Ring
The phenyl ring can undergo electrophilic aromatic substitution reactions, though the reactivity is influenced by the electron-withdrawing nature of the dichloropyridyl moiety. Standard electrophilic substitution reactions, such as nitration or halogenation, can introduce substituents onto the phenyl ring, typically at the ortho and para positions relative to the pyridine ring, unless directed otherwise by existing substituents on the phenyl ring itself.
Functionalization Opportunities at the Phenyl Moiety
The phenyl group can be pre-functionalized before its introduction to the pyridine ring, or it can be modified after the core this compound structure is formed. For instance, if the phenyl group contains a functional group like a nitro group, it can be reduced to an amine, which can then be further derivatized. rhhz.net Similarly, a methoxy (B1213986) group on the phenyl ring can potentially be cleaved to a hydroxyl group, providing another site for functionalization.
Heterocyclic Ring Transformations and Rearrangements
While the primary reactivity of this compound involves reactions at the chlorine and phenyl substituents, the pyridine ring itself can participate in transformations under certain conditions. These can include ring-opening reactions, rearrangements, or participation in cycloaddition reactions, although these are less common compared to substitution and cross-coupling reactions. The stability of the aromatic pyridine ring means that harsh conditions are often required to induce such transformations. msu.edu
Redox Chemistry of Phenylpyridine Systems
The redox behavior of phenylpyridine systems is of significant interest due to their applications in areas such as catalysis and materials science. The electronic properties of the pyridine ring, substituted with various functional groups, play a crucial role in determining their oxidation and reduction potentials. The specific compound, this compound, possesses a unique combination of substituents that influence its electrochemical characteristics.
The pyridine nucleus is inherently electron-deficient, and its redox properties are modulated by the nature of the attached substituents. In the case of this compound, the two chlorine atoms act as electron-withdrawing groups, which are expected to significantly impact the molecule's ability to accept or donate electrons. Computational studies on various pyridine derivatives have demonstrated that the presence of electron-withdrawing substituents tends to increase the cathodic peak potential. mdpi.com This effect is generally dominant even in the presence of electron-donating groups. mdpi.com
The phenyl group at the 6-position can act as either an electron-donating or electron-withdrawing group depending on its conformation and interaction with the pyridine ring. However, the strong inductive and resonance electron-withdrawing effects of the two chlorine atoms are anticipated to make the pyridine ring more susceptible to reduction. The general trend for the electronic influence of substituents on the redox potential of aromatic systems can be rationalized using Hammett constants, which quantify the electron-donating or electron-withdrawing nature of a substituent. nih.gov
The redox chemistry of phenylpyridine systems is often studied in the context of their metal complexes. For example, rhenium(I) complexes with phenylpyridine ligands have been investigated for their photophysical and electrochemical properties. researchgate.net The redox potentials of these complexes are influenced by the nature of the substituents on the phenylpyridine ligand. researchgate.net
To illustrate the effect of substitution on the redox potentials of pyridine systems, the following table presents representative data for some substituted pyridines and related compounds. It is important to note that these values are context-dependent and can vary with the experimental conditions such as the solvent and supporting electrolyte used.
| Compound/System | Redox Process | Potential (V) vs. Reference | Reference |
| Pyridine Derivatives (general trend) | Reduction (Cathodic Peak Potential) | Increases with electron-withdrawing groups | mdpi.com |
| Phenylpyridine Complexes (Re(CO)₃L₃⁺) | Oxidation/Reduction of the complex | Varies with ligand substitution | researchgate.net |
| Quinones | Reduction | Varies with substituents | |
| Nitroaromatics | Reduction | Varies with substituents | |
| Viologen/Phenazine/Pyridine Family | Reduction | Structurally dependent | canterbury.ac.nz |
This table provides generalized trends and examples. Specific potential values are highly dependent on the system and experimental conditions.
Coordination Chemistry and Ligand Design Principles for 2,4 Dichloro 6 Phenylpyridine Derivatives
Dichlorophenylpyridine as a Ligand Scaffold
The presence of both a phenyl and a pyridine (B92270) ring, along with dichloro-substituents, provides a foundational structure (scaffold) that can be tailored for specific applications in coordination chemistry.
2,4-Dichloro-6-phenylpyridine can act as a versatile ligand, capable of coordinating to metal centers in various ways. The specific chelation mode and resulting coordination geometry are influenced by factors such as the metal ion's identity, its oxidation state, and the presence of other ligands. wikipedia.orglibretexts.org The most common coordination geometries include tetrahedral, square planar, and octahedral. wikipedia.org
Derivatives of 2-phenylpyridine (B120327) are known to act as bidentate ligands, coordinating to a metal center through the nitrogen of the pyridine ring and a carbon atom of the phenyl ring, forming a cyclometalated complex. nih.govacademie-sciences.frresearchgate.net This C^N type of coordination is well-established for various transition metals. mdpi.com The resulting complexes often exhibit a distorted octahedral geometry, particularly when other ligands are also coordinated to the metal center. mdpi.com
The coordination number, which is the number of atoms bonded to the central metal, can range from two to as high as twenty. wikipedia.org For instance, five-coordinate complexes can adopt trigonal bipyramidal or square pyramidal geometries, though these are less common. libretexts.org Six-coordinate complexes are frequently observed, with octahedral and trigonal prismatic being the predominant geometries. mdpi.comlibretexts.org Even seven-coordinate geometries, such as pentagonal bipyramidal, are possible, especially with larger metal ions. libretexts.org
Table 1: Common Coordination Geometries
| Coordination Number | Geometry | Examples |
|---|---|---|
| 4 | Tetrahedral, Square Planar | [Ni(CO)4], [Pt(NH3)4][CuCl4] libretexts.orgwikipedia.org |
| 5 | Trigonal Bipyramidal, Square Pyramidal | [Fe(CO)5], [CuCl5]3- libretexts.org |
| 6 | Octahedral, Trigonal Prismatic | [Co(H2O)6]2+, [MCl2(py)4]n+ libretexts.orgwikipedia.org |
| 7 | Pentagonal Bipyramidal, Capped Octahedral | Rare, occurs with larger transition metals libretexts.org |
The properties of ligands derived from this compound can be fine-tuned by strategically modifying their structure. These modifications can influence the electronic and steric characteristics of the ligand, which in turn affect the properties of the resulting metal complexes. rsc.org
One common strategy is the introduction of different substituent groups onto the phenyl or pyridine rings. nih.govnih.gov For example, adding electron-withdrawing groups to the phenyl ring can stabilize the highest occupied molecular orbital (HOMO) of the complex, leading to a blue shift in its emission spectrum. researchgate.net Conversely, adding electron-withdrawing groups to the pyridine ring lowers the energy of the lowest unoccupied molecular orbital (LUMO), resulting in a red shift. researchgate.net The synthesis of various derivatives, such as those with different aryl groups, allows for the systematic tuning of the ligand's properties. nih.govnih.gov
The synthesis of these modified ligands can be achieved through various organic reactions, including Suzuki-Miyaura cross-coupling reactions. For instance, 2,6-dichloro-4-phenylpyridine (B32294) can be synthesized from 2,6-dichloro-4-iodopyridine (B1314714) and phenylboronic acid.
Formation and Characterization of Metal Complexes
This compound and its derivatives form complexes with a wide range of transition metals. These complexes are characterized using various analytical techniques to determine their structure and properties.
Complexes of dichlorophenylpyridine derivatives have been synthesized with numerous transition metals.
Copper (Cu): Copper complexes with pyridine-containing ligands are well-documented. wikipedia.orgresearchgate.netuef.fi Copper(II) complexes with 2,2′:6′,2″-terpyridine derivatives, which share structural similarities with phenylpyridine ligands, have shown the ability to form dimeric structures with dichloro bridges. nih.govnih.gov These complexes can exhibit square-pyramidal or square-planar geometries. nih.gov
Nickel (Ni): Nickel(II) complexes with substituted 4'-phenyl-2,2':6',2"-terpyridine ligands have been synthesized and characterized, often displaying sandwich-like coordination compounds. nih.gov
Iron (Fe): Mononuclear iron(III) complexes have been synthesized using a derivative of this compound, specifically 2,4-dichloro-6-((quinoline-8-ylimino)methyl)phenol. rsc.org These complexes exhibit a meridional structure with the iron(III) cation coordinated to two tridentate ligands. rsc.org
Gold (Au): Gold(III) complexes of 2-phenylpyridine ligands are often prepared through transmetalation from mercury(II) intermediates. nih.gov Direct auration reactions are also possible, though yields can be variable depending on the steric demands of the ligand. nih.gov
Iridium (Ir): Iridium(III) complexes with 2-phenylpyridine and its derivatives are of significant interest due to their luminescent properties. academie-sciences.frnih.gov These complexes are often cyclometalated and can be synthesized from precursors like Ir2(ppy)4Cl2 (where ppy = 2-phenylpyridine). nih.govresearchgate.net
Table 2: Examples of Transition Metal Complexes
| Metal | Ligand Type | Complex Example | Key Feature |
|---|---|---|---|
| Copper (Cu) | Terpyridine Derivative | Cu2Cl2(R-terpy)22 | Dimeric dichloro-bridged structure nih.govnih.gov |
| Nickel (Ni) | Terpyridine Derivative | Ni(II) sandwich-like compounds | Anti-proliferative activity nih.gov |
| Iron (Fe) | Schiff Base Derivative | Fe(dqmp)2·H2O | Meridional structure rsc.org |
| Gold (Au) | Phenylpyridine | Dichlorogold(III) product | Formed via transmetalation nih.gov |
| Iridium (Ir) | Phenylpyridine | [(ppy)2Ir(μ-L)Ir(ppy)2]2+ | Luminescent properties nih.govacademie-sciences.fr |
The directional nature of coordination bonds allows for the construction of complex supramolecular structures from this compound-based ligands and metal ions. This process, known as coordination-driven self-assembly, can lead to the formation of discrete metallacycles and other well-defined architectures.
The ability of pyridine-based ligands to bridge multiple metal centers is a key aspect of forming these assemblies. For example, bimetallic iridium(III) complexes have been created using a bridging ligand that connects two Ir(ppy)2 units. nih.gov The resulting structures can exist as different stereoisomers, such as meso and racemic forms. nih.gov The steric and electronic properties of the ligands play a crucial role in determining the final structure of the supramolecular assembly. acs.org
Influence of Dichloro-Substitution on Ligand Properties and Metal Interactions
The presence of two chlorine atoms on the pyridine ring significantly impacts the ligand's properties and its interactions with metal centers.
The chlorine atoms are electron-withdrawing, which affects the electronic properties of the pyridine ring. This can influence the strength of the metal-ligand bond. tandfonline.com The electron-withdrawing nature of chloro substituents can enhance π-back-bonding in metal complexes, potentially making them more reactive. tandfonline.com
Furthermore, the chlorine atoms introduce steric hindrance around the coordination site. acs.orgyoutube.com Steric hindrance can affect the coordination geometry and the accessibility of the metal center to other molecules. acs.orgacs.org In some cases, increasing steric hindrance can lead to a change in the reaction mechanism, for example, from an associative to a dissociative interchange mechanism. tandfonline.com The size of the substituents on a ligand is a critical factor in determining the coordination number and geometry of the resulting complex. libretexts.org
Advanced Applications in Chemical Research Involving Dichlorophenylpyridines
Catalytic Systems and Methodologies
The presence of nitrogen and chlorine atoms in 2,4-dichloro-6-phenylpyridine makes it and its derivatives suitable candidates for use in various catalytic systems, either as ligands for transition metals or as substrates in catalytic transformations.
Catalysis in Organic Transformations
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The regioselective functionalization of polyhalogenated heterocycles is a key challenge in this field. Research has shown that the reactivity of the chlorine atoms in 2,4-dichloropyridines can be controlled by the choice of ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. nih.gov
In a study focusing on 2,4-dichloropyridines, it was demonstrated that by employing a sterically hindered N-heterocyclic carbene (NHC) ligand, such as SIPr, high selectivity for cross-coupling at the C4-position could be achieved. This is unconventional, as halides adjacent to the nitrogen (C2-position) are typically more reactive. nih.gov This ligand-controlled selectivity allows for the synthesis of 4-aryl-2-chloropyridines, which can be further functionalized. While this study did not exclusively use this compound, the principles are directly applicable. The phenyl group at the 6-position would further influence the electronic properties and steric environment of the pyridine (B92270) ring, potentially enhancing the selectivity of the reaction.
Table 1: Ligand-Controlled C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyridines (Data based on studies of 2,4-dichloropyridine, applicable to the this compound scaffold)
| Entry | Catalyst/Ligand | Base | Solvent | Temp (°C) | C4:C2 Selectivity | Yield (%) |
| 1 | (η³-1-tBu-indenyl)Pd(SIPr)(Cl) | KF | THF | RT | ~10:1 | High |
| 2 | Pd(PEPPSI)(IPr) | Various | Various | 60-100 | 2.5:1 to 10.4:1 | Moderate to High |
The development of such selective catalytic methods opens up new avenues for the synthesis of complex pyridine-containing molecules for applications in medicinal chemistry and materials science. nih.gov The ability to selectively functionalize one position while leaving another halogen intact for subsequent reactions is a powerful synthetic strategy. nih.gov
Energy-Related Catalysis (e.g., CO2 Reduction, Artificial Photosynthesis)
The conversion of solar energy into chemical fuels, often termed artificial photosynthesis, is a major goal in renewable energy research. dcu.ie This process often relies on molecular photosensitizers and catalysts, typically based on transition metal complexes. Ruthenium(II) polypyridyl complexes are widely studied in this context for their favorable photophysical and electrochemical properties. dcu.ienih.gov
While direct studies on this compound in this application are not prevalent, its structural similarity to ligands used in known catalytic systems suggests its potential. For instance, ruthenium complexes with phenylpyridine-type ligands are known to be active in photocatalysis. nih.gov The electronic properties of the ligand play a crucial role in tuning the performance of the catalytic system. The electron-withdrawing nature of the two chlorine atoms in this compound could be advantageous. These groups can lower the energy of the ligand's π* orbitals, which can influence the metal-to-ligand charge transfer (MLCT) excited states of the corresponding ruthenium or rhenium complexes. researchgate.net
In the context of CO₂ reduction, rhenium(I) tricarbonyl complexes with bipyridine ligands are effective catalysts. e3s-conferences.orguky.edu The introduction of a this compound as a ligand in such complexes could modulate their redox potentials and catalytic activity. The stability of the catalyst and its selectivity towards different reduction products (e.g., CO vs. formic acid) are highly dependent on the ligand environment. uky.eduresearchgate.net Therefore, dichlorophenylpyridine-based ligands represent a class of compounds worth exploring for the development of more efficient and robust catalysts for energy-related applications.
C-H Activation and Direct Arylation
Direct C-H activation is a powerful and atom-economical method for the functionalization of organic molecules. nih.govrsc.org The 2-phenylpyridine (B120327) scaffold is a classic substrate for directed C-H activation, where the pyridine nitrogen atom acts as a directing group, facilitating the metalation of the ortho-C-H bond of the phenyl ring. nih.govrsc.orgrsc.org Palladium and ruthenium are common catalysts for these transformations. nih.govnih.gov
For this compound, the same principle of N-directed C-H activation of the phenyl group is expected to apply. The presence of the chloro-substituents on the pyridine ring would modulate the electronic properties of the directing group, which could in turn affect the efficiency and regioselectivity of the C-H activation step. Studies on related 6-arylpurines, which contain a similar 2-phenylpyridine-like motif, have shown that ruthenium-catalyzed direct arylation is a viable method for their functionalization. nih.govscispace.com
Table 2: Examples of Metal-Catalyzed C-H Activation/Arylation of Phenyl-Substituted N-Heterocycles
| Substrate | Catalyst | Coupling Partner | Product | Reference |
| 2-Phenylpyridine | Pd(OAc)₂ | Arylboronic Acids | ortho-Arylated 2-phenylpyridine | acs.org |
| 6-Phenylpurine | [{RuCl₂(benzene)}₂] | Aryl Halides | ortho-Arylated 6-phenylpurine | nih.gov |
| Benzo[h]quinoline | (Ph₄P)₂[Pd₂I₆] | Methanol (Methoxylation) | ortho-Methoxylated benzo[h]quinoline | analis.com.my |
These findings suggest that this compound is a promising substrate for developing novel C-H activation methodologies. The resulting functionalized products would be highly valuable building blocks for the synthesis of more complex molecules with potential applications in various fields of chemistry.
Materials Science and Opto-Electronic Applications
The photophysical properties of molecules based on the phenylpyridine scaffold have led to their use in various materials science applications, particularly in opto-electronics.
Organic Light-Emitting Diodes (OLEDs) and TADF Devices
In the field of organic light-emitting diodes (OLEDs), materials capable of efficient light emission are crucial. Phenylpyridine-based iridium(III) complexes are well-known phosphorescent emitters. More recently, metal-free organic emitters exhibiting thermally activated delayed fluorescence (TADF) have gained significant attention as they can theoretically achieve 100% internal quantum efficiency. rsc.orgrsc.org
The design of TADF molecules often involves linking an electron-donating moiety to an electron-accepting moiety. The phenylpyridine unit can act as an effective electron acceptor. rsc.org Boron complexes incorporating a phenylpyridinato ligand have been shown to exhibit efficient TADF. rsc.org The introduction of electron-withdrawing groups, such as chlorine atoms, onto the phenylpyridine core can further enhance its acceptor strength, leading to a smaller energy gap between the lowest singlet and triplet excited states (ΔEST), which is a key requirement for efficient TADF. rsc.org
While specific data for this compound in TADF materials is not widely available, related studies on fluorinated phenylpyridine boron complexes have demonstrated high external quantum efficiencies (EQEs) in OLED devices, reaching up to 26.6%. rsc.org This highlights the potential of halogenated phenylpyridine derivatives in the design of next-generation OLEDs.
Dye-Sensitized Solar Cells (DSSCs)
Dye-sensitized solar cells (DSSCs) are a promising photovoltaic technology that mimics natural photosynthesis to convert sunlight into electricity. The performance of a DSSC is highly dependent on the properties of the sensitizing dye, which is responsible for light absorption and electron injection into a semiconductor nanoparticle layer, typically TiO₂. nih.govuobasrah.edu.iq
Ruthenium(II) polypyridyl complexes have been extensively used as sensitizers in DSSCs due to their broad absorption in the visible spectrum and efficient charge transfer properties. nih.gov Organic dyes based on a donor-π-acceptor (D-π-A) architecture are also widely investigated. researchgate.net In this context, a functionalized this compound could potentially be incorporated into a DSSC dye. The phenylpyridine moiety could serve as part of the π-conjugated spacer or as an anchoring group to the TiO₂ surface after modification with a carboxylic or phosphonic acid group.
The electron-withdrawing chlorine atoms could influence the energy levels of the dye's molecular orbitals, which is critical for efficient electron injection from the dye's excited state to the conduction band of the semiconductor and for the subsequent regeneration of the dye by the electrolyte. researchgate.net Although there are no direct reports on the use of this compound in DSSCs, the versatility of the phenylpyridine scaffold in coordination chemistry and organic synthesis makes it a plausible candidate for future research in this area. nih.gov
Table 3: Performance Parameters of Selected DSSCs with Different Types of Sensitizers
| Dye Type | Example Dye | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) | Reference |
| Ruthenium Complex | N719 | - | - | - | ~11 | nih.gov |
| Organic D-π-A | DP-2 | 8.52 | 0.69 | 0.67 | 3.96 | researchgate.net |
| Natural Dye Cocktail | PE545 + Chlorin e6 | 0.391 | 0.596 | 0.681 | 0.635 | researchgate.net |
Luminescent Materials
The incorporation of dichlorophenylpyridine moieties is a strategy employed in the creation of novel luminescent materials. Stable organic radicals based on triarylmethyl structures, which include dichlorinated pyridine rings, have been shown to exhibit light emission at room temperature. researchgate.net These molecules are of interest for applications in organic light-emitting diodes (OLEDs). researchgate.net For instance, a luminescent radical, (3,5-dichloro-4-pyridyl)bis(2,4,6-trichlorophenyl)methyl radical, is a stable organic radical that demonstrates light emission. researchgate.net The electron spins of these radicals in both the ground and lowest excited states are doublets, which allows for spin-allowed transitions, a desirable property for emissive materials. researchgate.net
Research into nicotinonitrile derivatives has also yielded highly fluorescent dyes. The synthesis of 4-amino-2-chloro-6-arylpyridine-3,5-dicarbonitrile derivatives produces compounds that show strong blue-green fluorescence, with high quantum yields of up to 0.92. researchgate.net This family of compounds is noted for its potential applications in materials science due to these pronounced emission spectra. researchgate.net
Design of Supramolecular Architectures
The rigid structure and specific binding sites of the dichlorophenylpyridine unit make it a valuable building block for supramolecular chemistry. This field involves the design of large, well-defined structures from smaller molecular components that self-assemble through non-covalent interactions. The π-stacking ability of arylpyridines is a key feature that allows them to be used as building blocks in such assemblies. researchgate.net
In one example, electron-deficient porphyrins featuring pendant pyridines were synthesized. These molecules, upon reaction with rhenium-based compounds, assemble into discrete dimers and tetramers. northwestern.edu The geometry of the final supramolecular assembly is dictated by the structure of the initial porphyrin monomer. northwestern.edu Furthermore, the introduction of halogens, such as in dichlorophenylpyridines, can be an effective strategy for directing the supramolecular dimerization of certain heterocyclic systems through halogen bonding and other weak intermolecular forces. mdpi.com
Agrochemical Research and Crop Protection
The phenylpyridine scaffold is a cornerstone in the development of modern agrochemicals, with this compound and its derivatives being investigated for various applications in crop protection.
Herbicide Safeners and Selectivity Mechanisms
Herbicide safeners are crucial compounds that protect crops from the damaging effects of herbicides without diminishing the herbicide's effectiveness against weeds. wikipedia.org While research specifically on this compound as a safener is not prominent, its close structural isomer, fenclorim (4,6-dichloro-2-phenylpyrimidine), is a well-established commercial safener. wikipedia.orgnih.gov Fenclorim is used to protect rice from injury caused by chloroacetanilide herbicides like pretilachlor.
The protective mechanism of safeners like fenclorim involves the induction of detoxifying enzymes in the crop plant, particularly glutathione (B108866) S-transferases (GSTs). nih.gov These enzymes enhance the metabolism of the herbicide, allowing the crop to break it down into non-toxic substances more effectively. This selective enhancement of detoxification pathways in the crop but not the weed is the basis for the safener's ability to improve herbicide selectivity. nih.gov
Herbicidal Activity of Phenylpyridine Derivatives
Beyond safening, the phenylpyridine structure itself is a potent herbicidal agent. Novel phenylpyridines, designed through molecular modeling, have been synthesized and shown to be highly active against a wide range of important broadleaf and grass weeds. chimia.chresearchgate.net These compounds typically act by inhibiting the enzyme protoporphyrinogen-IX-oxidase (PPO), which is essential for chlorophyll (B73375) biosynthesis in plants. chimia.chresearchgate.net
Structure-activity relationship studies indicate that the specific substitution pattern on both the pyridine and phenyl rings is critical for high herbicidal efficacy. researchgate.net For instance, derivatives of 2,3-dichloro-5-trifluoromethylpyridine coupled with substituted phenyl boronic acids have yielded potent herbicides. chimia.chnih.govnih.gov
Below is a table summarizing the herbicidal activity of selected phenylpyridine derivatives.
| Compound Name/Class | Target Weeds | Activity Level/Dose | Reference |
|---|---|---|---|
| Phenylpyridine Derivatives (General) | Broadleaf and grass weeds | Potent PPO inhibitors | chimia.chresearchgate.net |
| α-Trifluoroanisole Derivatives (e.g., Compound 7a) | Abutilon theophrasti, Amaranthus retroflexus, Eclipta prostrate, Digitaria sanguinalis, Setaria viridis | >80% inhibition at 37.5 g a.i./hm² | nih.gov |
| α-Trifluorothioanisole Derivatives (e.g., Compound 5a) | Amaranthus retroflexus, Abutilon theophrasti, Eclipta prostrate | >85% inhibition at 37.5 g a.i./hm² | dntb.gov.ua |
| Pyrazole Derivatives (e.g., Compounds 6a, 6c) | Digitaria sanguinalis, Abutilon theophrasti, Eclipta prostrate | 50-60% inhibition at 150 g a.i./hm² (post-emergence) | nih.gov |
Insecticidal and Fungicidal Applications
The versatility of the phenylpyridine scaffold extends to insecticidal and fungicidal activities. A series of new 2-phenylpyridine derivatives containing N-phenylbenzamide moieties were designed and synthesized, with several compounds exhibiting 100% insecticidal activity against the oriental armyworm (Mythimna separata) at a concentration of 500 mg/L. semanticscholar.org Other studies have noted that certain phenylpyridine derivatives show excellent activity against harmful mites like Tetranychus cinnabarinus at very low doses. semanticscholar.org Additionally, some fluorinated tetrahydrocyclopentapyrazoles with a dichloro-trifluoromethylphenyl group have demonstrated significant insecticidal properties. nih.gov
In terms of fungicidal action, the herbicide safener fenclorim (4,6-dichloro-2-phenylpyrimidine), an isomer of a dichlorophenylpyridine, has also been identified as having fungicidal properties. nih.gov This has prompted research into its analogues, leading to the synthesis of 4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives, some of which showed better fungicidal activity against Sclerotinia sclerotiorum and Thanatephorus cucumeris than the commercial fungicide pyrimethanil. nih.gov
Pharmaceutical and Medicinal Chemistry Relevance (as scaffolds for active compounds)
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of over 7000 existing drug molecules. nih.govresearchgate.net Its presence can improve properties like water solubility and bioavailability. researchgate.netnih.gov The this compound structure, in particular, serves as a versatile starting material or "scaffold" for the synthesis of more complex, biologically active compounds. nih.govresearchgate.net The dichloro-substituents are reactive sites, enabling nucleophilic substitution reactions to build out more elaborate molecules.
This scaffold is utilized in the development of compounds targeting a wide range of diseases. For example, substituted 2,6-diarylpyridines have been reported to exhibit promising cytotoxic activity against several human cancer cell lines. nih.gov The pyridine framework is a key component in compounds designed as kinase inhibitors, which are an important class of anticancer agents. researchgate.net Researchers have synthesized series of pyridine derivatives, such as 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles, and evaluated their cytotoxicity against liver, prostate, and breast cancer cell lines, with some compounds showing promising antiproliferative effects. mdpi.com The adaptability of the pyridine scaffold makes it a focal point for the discovery of new therapeutic agents. researchgate.netresearchgate.net
Heterocyclic Scaffolds in Drug Discovery
The pyridine nucleus is a fundamental heterocyclic scaffold found in numerous approved pharmaceutical agents. nih.gov The introduction of chloro- and phenyl- substituents, as seen in this compound, offers a strategic advantage in drug design. These substitutions can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and protein-binding capabilities, thereby enhancing its pharmacokinetic and pharmacodynamic profiles. nih.gov
While direct examples of this compound as the central scaffold in marketed drugs are not prevalent, its structural motif is of considerable interest in medicinal chemistry. The dichloro-functionalization provides two reactive sites for further chemical modification, allowing for the creation of diverse libraries of derivative compounds. This "scaffold decoration" is a key strategy in the hit-to-lead and lead optimization phases of drug discovery, enabling the fine-tuning of biological activity and selectivity. nih.gov The phenyl group can also be modified to explore structure-activity relationships further.
The related isomer, 2,6-dichloro-4-phenylpyridine (B32294), has been utilized as a precursor for the synthesis of anti-influenza agents that target the polymerase PA–PB1 subunit. This highlights the potential of the dichlorophenylpyridine core in developing novel therapeutic agents. The ability to selectively functionalize the different positions on the pyridine ring through modern synthetic methods, such as cross-coupling reactions, expands the chemical space that can be explored from this versatile scaffold.
Enzyme Inhibitory Activity (e.g., Topoisomerases, Kinases, Protein-Protein Interactions)
Recent research has brought to light the significant potential of dichlorophenylpyridine derivatives as potent enzyme inhibitors. A notable example is the investigation of (3,5-dichlorophenyl)pyridine-based molecules as inhibitors of furin, a proprotein convertase. biosynth.com Furin plays a critical role in the maturation of a wide range of proteins and is implicated in various pathologies, including cancer, and viral and bacterial infections. nih.govbiosynth.com
A study on (3,5-dichlorophenyl)pyridine derivatives revealed their ability to inhibit furin through an induced-fit mechanism. nih.govbiosynth.com These inhibitors were found to bind tightly to the enzyme, inducing a significant conformational change in the active site. This rearrangement creates a new hydrophobic binding pocket where the 3,5-dichlorophenyl moiety of the inhibitor is inserted. nih.govbiosynth.com This class of inhibitors has demonstrated high cellular potency and antiviral activity against viruses that rely on furin for their infectivity. nih.govbiosynth.com
The following table summarizes the inhibitory data for some (3,5-dichlorophenyl)pyridine-based furin inhibitors:
| Compound | Furin IC₅₀ (nM) | Cellular Potency (IC₅₀, nM) |
| Inhibitor 1 | 1.8 ± 0.6 | 0.8 |
| Inhibitor 3 | 3.1 ± 2.2 | - |
| Inhibitor 2 | - | - |
| Inhibitor 4 | - | - |
Data sourced from a 2022 study on dichlorophenylpyridine-based furin inhibitors. nih.govbiosynth.com
While this research focuses on the 3,5-dichloro isomer, it underscores the potential of the dichlorophenylpyridine scaffold in designing highly potent and selective enzyme inhibitors. The principles of molecular recognition and the induced-fit mechanism observed could be applicable to derivatives of this compound targeting other enzymes, such as kinases or topoisomerases, which are also critical targets in cancer therapy.
Modulating Biological Pathways through Pyridine Derivatives
The ability of dichlorophenylpyridine derivatives to potently inhibit enzymes like furin directly translates to the modulation of critical biological pathways. nih.govbiosynth.com Furin is involved in the processing of a multitude of precursor proteins, including growth factors, hormones, and viral envelope proteins. nih.govbiosynth.com By inhibiting furin, these compounds can disrupt these pathways, leading to therapeutic effects.
For instance, the unbalanced activity of furin is linked to pathologies such as cancer and viral infections. nih.govbiosynth.com In the context of cancer, furin can activate matrix metalloproteinases, which are involved in tumor invasion and metastasis. By inhibiting furin, dichlorophenylpyridine derivatives could potentially interfere with these processes.
Furthermore, many viral pathogens, including influenza and coronaviruses, require furin cleavage of their surface glycoproteins for activation and subsequent cell entry. nih.govbiosynth.com The development of furin inhibitors based on the dichlorophenylpyridine scaffold represents a promising broad-spectrum antiviral strategy. nih.govbiosynth.com Research has shown that these inhibitors can effectively suppress viral replication in cellular models. nih.govbiosynth.com The modulation of such fundamental biological pathways by these pyridine derivatives highlights their significant therapeutic potential.
Development of Chemical Reagents and Fine Chemicals
Beyond its direct applications in drug discovery, this compound serves as a valuable building block for the synthesis of more complex molecules and fine chemicals. The two chlorine atoms on the pyridine ring are amenable to various nucleophilic substitution and cross-coupling reactions, allowing for the introduction of a wide range of functional groups.
The differential reactivity of the chlorine atoms at the 2- and 4-positions can be exploited for regioselective synthesis. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to selectively introduce new carbon-carbon bonds at either position, depending on the reaction conditions and catalysts used. This selective functionalization is a powerful tool for organic chemists to construct complex molecular architectures.
The related isomer, 2,6-dichloro-4-phenylpyridine, has been used as a chemosensor for the detection of aromatic compounds, demonstrating the utility of this class of compounds in the development of analytical reagents. biosynth.com The planar aromatic structure and the presence of electron-withdrawing chlorine atoms can facilitate interactions with other molecules, making them suitable for sensing applications. biosynth.com The synthetic versatility of this compound makes it a key intermediate in the production of specialized chemicals for research and industrial purposes.
Computational and Theoretical Investigations of 2,4 Dichloro 6 Phenylpyridine Systems
Molecular Docking Studies and Binding Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are instrumental in understanding the binding interactions of 2,4-dichloro-6-phenylpyridine derivatives with biological targets.
For instance, in the context of developing novel antifungal agents, molecular docking studies have been employed to investigate the interaction of pyridine-based compounds with fungal proteins. Research on piperidine (B6355638) based 1,2,3-triazolylacetamide derivatives has shown that these compounds can induce apoptosis and cell cycle arrest in Candida auris. researchgate.net While not directly involving this compound, these studies on related pyridine (B92270) structures highlight the utility of molecular docking in identifying potential binding modes and key interactions that contribute to biological activity.
Similarly, investigations into analogs of INT131, a compound containing a dichlorophenyl group, have utilized molecular docking to understand their binding to the peroxisome proliferator-activated receptor γ (PPARγ). nih.govnih.gov These studies revealed that specific substitutions on the phenyl ring are crucial for high-affinity binding and transcriptional potency. nih.govnih.gov The analysis of the cocrystal structure of INT131 bound to PPARγ showed that it stabilizes helix 3 and the β-sheet region, a different mechanism compared to other known agonists. nih.gov
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses
SAR and SPR analyses are fundamental in medicinal chemistry and materials science for designing molecules with desired properties. These studies systematically alter the structure of a chemical compound and assess the resulting changes in its biological activity or physical properties.
For derivatives of this compound, SAR studies have been crucial in optimizing their therapeutic potential. For example, research on analogs of the PPARγ ligand INT131, which features a 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide structure, has provided valuable SAR insights. nih.govnih.gov It was found that a sulfonamide linker is critical for activity, and substitutions at the 4-position of the benzene (B151609) ring A were associated with higher transcriptional activity. nih.gov Specifically, electron-withdrawing groups like fluorine, bromine, and chlorine on the A ring enhance activity, while electron-donating methyl groups diminish it. nih.gov
In the realm of antifungal research, SAR studies on novel piperidine based 1,2,3-triazolylacetamide derivatives demonstrated that certain derivatives (pta1, pta2, and pta3) exhibited high activity with low minimum inhibitory concentrations (MIC). researchgate.net Furthermore, studies on pyridine-3-carbonitrile (B1148548) derivatives have shown that the type and position of substituents on the phenyl ring significantly influence their cytotoxic activity against various cancer cell lines. mdpi.com For instance, the presence of a bromine atom at the 4-position of the phenyl ring was found to be beneficial for good activity. mdpi.com
Mechanistic Insights from Structure-Function Correlations
Understanding the relationship between a molecule's structure and its function is key to elucidating its mechanism of action. For 2,4,6-triphenylpyridines, a related class of compounds, their non-planar conformations are a significant structural feature. znaturforsch.com This deviation from planarity, with interplanar angles of up to 46 degrees between the benzene rings and the central pyridine ring, can influence their electronic properties and intermolecular interactions. znaturforsch.com
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, geometry, and spectroscopic properties of molecules. nih.govmdpi.comyoutube.comyoutube.com These methods provide detailed information about molecular orbitals, charge distribution, and vibrational frequencies.
DFT calculations have been applied to various pyridine derivatives to understand their properties. For example, a study on novel bioactive pyridine derivatives utilized the DFT/B3LYP method with the 6-31G(d,p) basis set to optimize the molecular structures. nih.gov The calculations revealed non-planar structures and provided insights into bond distances and angles. nih.gov
In another study, DFT calculations were used to analyze the vibrational spectra (FT-IR and FT-Raman) of 4-[(2,4-dichlorophenyl)amino]-2-methylidene-4-oxobutanoic acid. iipseries.org The calculated vibrational frequencies showed good agreement with the experimental data, allowing for a detailed assignment of the vibrational modes. iipseries.org The molecular electrostatic potential (MEP) surface can also be calculated to identify reactive sites within a molecule, with negative regions indicating sites for electrophilic attack and positive regions for nucleophilic attack. mdpi.com
The table below presents a summary of selected theoretical data for a related compound, 2,4-dichloro-6-phenyl-1,3,5-triazine, which shares some structural similarities with the title compound.
| Property | Value | Source |
| Molecular Weight | 226.06 g/mol | nih.gov |
| InChIKey | AMEVJOWOWQPPJQ-UHFFFAOYSA-N | nih.gov |
| SMILES | C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)Cl | nih.gov |
Conformational Analysis and Stereochemical Considerations
Conformational analysis examines the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For molecules like this compound, the rotation of the phenyl group relative to the pyridine ring is a key conformational feature.
The planarity of the molecule is a significant factor. Studies on 2,4,6-triphenylpyridines have shown that they adopt non-planar conformations, which is a notable difference from the more planar 2,4,6-triphenyl-1,3,5-triazines. znaturforsch.com This non-planarity is influenced by the substituents on the phenyl rings. For instance, in 2,4-bis(2,5-dipropyloxyphenyl)-6-phenylpyridine, the substituted benzene rings are rotated by 44 and 46 degrees out of the plane of the central pyridine ring. znaturforsch.com Such conformational preferences can have a significant impact on the molecule's packing in the solid state and its interactions with other molecules.
Analytical Data for this compound Remains Elusive in Publicly Accessible Research
The structural elucidation and purity of a chemical compound are fundamentally established through a combination of spectroscopic and analytical methods. For pyridine derivatives, these typically include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, Mass Spectrometry (MS), and elemental analysis. These techniques provide a detailed fingerprint of the molecule's structure and composition.
For instance, data is available for the isomeric compound 2,6-dichloro-4-phenylpyridine (B32294) . Its characterization has been reported to include ¹H NMR spectroscopy, which shows signals for the pyridinyl protons at δ 7.47 (s, 2H) and the aromatic protons of the phenyl group in the range of δ 7.48–7.63 (m, 5H) when measured in CDCl₃. Furthermore, elemental analysis for this isomer yielded results (C 58.88%, H 3.12%, N 5.96%) that closely correspond to the theoretical values (C 58.96%, H 3.15%, N 6.25%), confirming its elemental composition.
However, despite extensive searches, specific ¹H NMR, ¹³C NMR, IR, UV-Vis, mass spectrometry, and elemental analysis data for This compound are absent from the available resources. This includes supporting information from studies on related substituted pyridines, which often provide detailed characterization data for novel compounds. The lack of such information prevents a detailed discussion and the creation of data tables for the analytical characterization of this compound as requested.
Similarly, while chromatographic techniques such as Thin-Layer Chromatography (TLC) are commonly employed to monitor the progress of reactions synthesizing such compounds, specific details regarding the use of TLC in the synthesis of this compound are not documented in the available literature.
Due to the absence of specific empirical data for this compound across the required analytical methods, a detailed article conforming to the provided outline cannot be generated at this time. Further primary research would be required to establish the analytical profile of this compound.
Analytical Characterization Techniques in Dichlorophenylpyridine Research
X-ray Crystallography for Solid-State Structure Determination
Despite the importance of this technique, a comprehensive search of available scientific literature and crystallographic databases reveals a notable absence of published single-crystal X-ray diffraction data for the specific compound 2,4-Dichloro-6-phenylpyridine. While structural information exists for numerous derivatives and related compounds, the definitive solid-state structure of this compound remains to be experimentally determined and reported.
Thermal Analysis (where relevant for complexes/materials)
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are instrumental in characterizing the thermal stability and phase behavior of materials. TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and the presence of volatile components. DSC measures the heat flow to or from a sample as it is heated or cooled, allowing for the determination of melting points, glass transitions, and other thermal events.
A thorough review of the scientific literature indicates that specific thermal analysis data (TGA or DSC) for the isolated compound this compound has not been reported. Research involving this compound has primarily focused on its use as a ligand in the formation of metal complexes. In these studies, thermal analyses have been performed on the resulting complexes to assess their thermal stability.
For example, studies on metal complexes incorporating ligands derived from or related to this compound have shown that the thermal stability of the complex is a key characteristic. However, this information pertains to the coordination compound as a whole and does not provide the specific thermal properties of the free this compound ligand itself. The absence of this data in the public domain prevents a detailed discussion and the creation of data tables on the thermal behavior of the title compound.
Future Directions and Research Perspectives
Novel Synthetic Methodologies for Enhanced Accessibility
The development of efficient and modular methods for synthesizing highly substituted pyridines is crucial for expanding their applications. nih.gov Traditional methods often require harsh conditions and may not be suitable for creating diverse substitution patterns. nih.gov Future research is focused on novel protocols that offer improved yields, greater functional group tolerance, and more environmentally friendly conditions.
Two promising strategies involve the inverse-electron-demand Diels-Alder reaction of 1,2,4-triazines. These methods include a microwave-promoted, solvent-free procedure and a tethered imine-enamine (TIE) approach. acs.orgnih.gov Both routes are advantageous as they circumvent the need for a separate aromatization step, directly yielding highly substituted pyridines. acs.orgnih.gov The microwave-assisted route is particularly notable for its speed and efficiency, offering economic and ecological benefits. acs.org
Another innovative approach is a cascade reaction involving a copper-catalyzed N-iminative cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. nih.gov This is followed by electrocyclization and air oxidation to produce highly substituted pyridines in moderate to excellent yields. nih.gov This method's reliance on readily available starting materials and its good functional group tolerance make it a valuable tool for enhancing the accessibility of complex pyridine (B92270) derivatives like 2,4-Dichloro-6-phenylpyridine. nih.gov
| Synthetic Strategy | Key Features | Advantages |
| Microwave-Assisted Diels-Alder | Inverse-electron-demand reaction of 1,2,4-triazines; solvent-free. acs.org | High yields, short reaction times, economic and ecological benefits. acs.org |
| Tethered Imine-Enamine (TIE) Diels-Alder | Inverse-electron-demand reaction; avoids discrete aromatization step. acs.orgnih.gov | Operationally simple, suitable for larger-scale production. acs.org |
| Cu-Catalyzed Cascade Reaction | N-iminative cross-coupling, electrocyclization, and air oxidation cascade. nih.gov | Mild conditions, good functional group tolerance, readily available starting materials. nih.gov |
Exploration of Expanded Reactivity and Transformation Pathways
The two chlorine atoms on the this compound ring are key reactive sites, making the compound a valuable building block for more complex molecules. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are particularly effective for transforming aryl halides. acs.orgwikipedia.org For dihalogenated pyridines, these reactions allow for the selective formation of new carbon-carbon and carbon-heteroatom bonds. windows.net
The mechanism for these transformations typically involves a catalytic cycle with a palladium(0) species. nih.gov The cycle includes oxidative addition of the aryl halide to the palladium catalyst, followed by transmetalation with an organometallic nucleophile and subsequent reductive elimination to yield the final product and regenerate the catalyst. wikipedia.orgnih.gov
Future research will likely focus on expanding the scope of these reactions for dichlorophenylpyridines. This includes developing catalysts that can selectively functionalize the C2 or C4 position, which is a significant challenge in pyridine chemistry. windows.net The choice of ligand, catalyst precursor, and reaction conditions can influence the site-selectivity of arylation in dihalogenated pyridines. windows.net
Common Cross-Coupling Reactions for Aryl Halides
| Reaction Name | Organometallic Nucleophile (R'-M) | Bond Formed |
|---|---|---|
| Suzuki-Miyaura | Organoboron compound nih.gov | R-R' (C-C) |
| Negishi | Organozinc compound nih.gov | R-R' (C-C) |
| Stille | Organotin compound youtube.com | R-R' (C-C) |
| Buchwald-Hartwig | Amine/Amide | R-N (C-N) |
Rational Design of Next-Generation Ligands and Catalysts
The pyridine scaffold is a fundamental component in the design of ligands for transition metal complexes. wikipedia.org The electronic properties and steric profile of this compound make it an attractive candidate for incorporation into more complex ligand architectures. The nitrogen atom provides a coordination site, while the chloro and phenyl substituents can be used to fine-tune the electronic and steric environment around a metal center.
Rational design involves the deliberate synthesis of ligands to achieve specific catalytic properties. rsc.orgrsc.org For instance, pyridine-2,6-diimines (pdi) are versatile tridentate, redox-active ligands that can be modified to influence the performance of catalysts in reactions like hydrosilylation. researchgate.net By incorporating the 4-chloro-6-phenylpyridyl moiety into such ligand systems, it may be possible to create catalysts with novel reactivity or selectivity.
Future efforts will focus on synthesizing and characterizing new rhodium, palladium, and other transition metal complexes featuring ligands derived from this compound. rsc.orgresearchgate.net The goal is to develop next-generation catalysts for a variety of chemical transformations, from cross-coupling reactions to polymerization. rsc.org
Emerging Applications in Interdisciplinary Fields
The unique structural and electronic features of substituted pyridines have led to their use in a wide range of applications, particularly in medicinal chemistry and agrochemistry. researchgate.netrsc.org
Medicinal Chemistry: Derivatives of dichlorophenylpyridine have shown significant promise as therapeutic agents. Specifically, compounds based on a (3,5-dichlorophenyl)pyridine scaffold have been identified as potent inhibitors of furin, a proprotein convertase. acs.orgacs.orgnih.gov Furin is involved in the maturation of many secreted proteins and is a target for broad-spectrum antiviral therapeutics. acs.orgscienceopen.com These inhibitors have demonstrated high cellular potency and antiviral activity against viruses such as SARS-CoV-2. acs.orgnih.gov Structural studies have revealed that these molecules bind to furin through an induced-fit mechanism, causing a significant conformational change in the enzyme's active site. acs.orgscienceopen.comnih.gov This discovery opens new avenues for structure-based drug design. nih.gov
Agrochemistry: Pyridine-based compounds are widely used in agriculture as fungicides, herbicides, and insecticides. researchgate.netchempanda.com The pyridine ring is a key structural motif in many commercial agrochemicals. chempanda.comnih.gov The functionalization of the pyridine ring with substituents like chlorine and phenyl groups is a common strategy for discovering new pesticides with improved efficacy and novel modes of action. chempanda.comacs.org For example, studies on functionalized pyridines have shown their potential as insecticidal agents against pests like the cowpea aphid (Aphis craccivora). acs.org The development of new derivatives of this compound could lead to the discovery of next-generation crop protection agents.
Materials and Energy: While less explored, the application of highly functionalized pyridines in materials science and energy is an emerging area of interest. The conjugated π-system of the phenylpyridine core suggests potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or as components of photosensitizers. The ability to systematically modify the structure through cross-coupling reactions allows for the tuning of photophysical and electronic properties, which is essential for materials design.
Advanced Computational Modeling for Predictive Design
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties of molecules. niscpr.res.inresearchgate.net For a compound like this compound, DFT can be used to investigate its optimized molecular geometry, electronic structure, and vibrational frequencies. niscpr.res.inresearchgate.net
Such calculations provide valuable insights that complement experimental data. For example, DFT studies on the related compound 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile have been used to analyze its structural and chemical properties, showing good agreement with single-crystal X-ray diffraction data. researchgate.net Computational models can also predict the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic properties. niscpr.res.in
In the context of predictive design, molecular modeling and docking simulations can guide the synthesis of new derivatives with enhanced biological activity. nih.govnih.gov For instance, modeling has been used to optimize pyridine derivatives as anticoagulants by identifying key structural features for improved activity. nih.govnih.gov Similarly, molecular modeling of anticancer pyridine derivatives has helped predict the structural requirements for their observed activity. rsc.org Advanced computational modeling will continue to be a key driver in the rational design of novel molecules based on the this compound scaffold for various applications.
Q & A
Basic: What safety protocols are critical when handling 2,4-Dichloro-6-phenylpyridine in laboratory settings?
Methodological Answer:
- PPE Requirements : Use nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if aerosolization is possible .
- Containment : Perform reactions in fume hoods or gloveboxes for volatile/toxic intermediates. Avoid open-air transfers .
- Waste Management : Segregate halogenated waste and use licensed disposal services to comply with environmental regulations .
- Emergency Protocols : Maintain spill kits with neutralizing agents (e.g., sodium bicarbonate) and ensure eyewash stations are accessible .
Basic: How can computational methods predict the electronic properties of this compound?
Methodological Answer:
- DFT Modeling : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to calculate ionization potentials and electron affinities. Becke’s 1993 study highlights the importance of exact-exchange integration for thermochemical accuracy .
- Correlation Energy : Apply the Colle-Salvetti formula (modified for gradient expansions) to estimate electron correlation effects, validated against atomic/molecular systems .
- Software Tools : Gaussian or ORCA with 6-31G* basis sets and solvent corrections (e.g., PCM for dichloromethane) .
Advanced: How can crystallographic data resolve contradictions in spectroscopic characterization (e.g., NMR vs. XRD)?
Methodological Answer:
- Structure Validation : Refine X-ray diffraction data using SHELXL to confirm bond lengths/angles. Discrepancies in NMR shifts (e.g., aromatic protons) may arise from dynamic effects or crystal packing .
- Dynamic NMR : Perform variable-temperature NMR to detect conformational flexibility (e.g., hindered rotation of the phenyl group) .
- Complementary Techniques : Pair XRD with IR/Raman spectroscopy to cross-validate functional group assignments .
Advanced: What strategies optimize reaction conditions for synthesizing this compound derivatives?
Methodological Answer:
- Catalyst Screening : Test Pd/Cu catalysts for Ullman coupling of chlorinated pyridines with aryl boronic acids. Monitor yields via HPLC .
- Solvent Effects : Compare polar aprotic solvents (e.g., DMF) vs. chlorinated solvents (e.g., DCM) for halogen retention .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24h to 2h) while maintaining >90% purity .
Advanced: How to analyze structure-property relationships in halogenated pyridine derivatives?
Methodological Answer:
- Crystallography : Use SHELX to determine substituent effects on molecular packing (e.g., π-π stacking vs. halogen bonding) .
- DFT Calculations : Correlate Cl substituent positions with HOMO-LUMO gaps to predict reactivity in cross-coupling reactions .
- Thermal Analysis : DSC/TGA to assess stability trends (e.g., decomposition points influenced by para-chloro substitution) .
Basic: What characterization techniques are essential for confirming the purity of this compound?
Methodological Answer:
- Chromatography : HPLC with UV detection (λ = 254 nm) and C18 columns; validate against certified reference materials .
- Spectroscopy : FT-IR for functional groups (e.g., C-Cl stretches at 550–600 cm⁻¹) and ¹H/¹³C NMR for structural confirmation .
- Elemental Analysis : CHNS quantification to verify halogen content (±0.3% tolerance) .
Advanced: How to study reaction mechanisms involving this compound using kinetic and computational approaches?
Methodological Answer:
- Kinetic Profiling : Use stopped-flow UV-Vis to measure rate constants for nucleophilic aromatic substitution (e.g., with amines) .
- Transition-State Modeling : Apply QM/MM simulations in Gaussian to identify intermediates and activation barriers .
- Isotopic Labeling : Track ³⁶Cl redistribution via LC-MS to confirm SNAr vs. radical pathways .
Advanced: How to address contradictions in toxicity or stability data across studies?
Methodological Answer:
- Meta-Analysis : Cross-reference OECD guideline-compliant studies (e.g., OECD 423 for acute toxicity) to identify protocol variations .
- Degradation Studies : Accelerated stability testing (40°C/75% RH) to reconcile discrepancies in shelf-life reports .
- Statistical Tools : Apply Grubb’s test to outlier data and validate with independent replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
